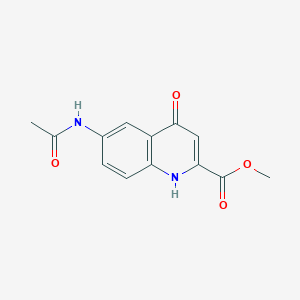

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLYYAFMTXECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674938 | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929028-74-0 | |

| Record name | Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929028-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core, an acetamido group at the 6-position, a hydroxyl group at the 4-position, and a carboxylate at the 2-position. This unique structural arrangement is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.24 g/mol |

| Functional Groups | Acetamido, Hydroxy, Carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways involved in processes such as DNA replication and protein synthesis. This mechanism underlies its potential as an antimicrobial and anticancer agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined through various studies.

Antimicrobial Efficacy Table

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 4–8 | |

| Klebsiella pneumoniae | 16–32 | |

| Pseudomonas aeruginosa | 8–16 |

These values suggest that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibiotic.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways involved in cell survival.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on HeLa cells (cervical cancer cell line). The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability compared to untreated controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Its ability to inhibit viral replication has been noted in studies focusing on RNA viruses.

Antiviral Efficacy Table

These findings suggest that the compound could serve as a lead structure for developing antiviral agents targeting specific viral infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with similar quinoline structures exhibit broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline have shown promising results in inhibiting the growth of strains such as E. coli and S. aureus . The mechanism often involves the inhibition of bacterial enzymes, which is critical for their survival.

Anticancer Potential

The compound has also been studied for its anticancer properties. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). For example, certain derivatives have shown IC50 values ranging from 26.30 to 63.75 µM against these cell lines, indicating their potential as lead compounds in cancer therapy . The mechanisms of action may involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. The structural characteristics of quinoline derivatives play a crucial role in their reactivity and interaction with biological targets .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 26.30 - 63.75 |

| Quinoline Derivative A | High | Moderate | 10 - 30 |

| Quinoline Derivative B | Low | High | 5 - 15 |

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of dyes and catalysts due to its unique chemical properties. The compound's ability to form complexes with metals enhances its utility in catalysis and material science .

Case Studies

Case Study: Antimicrobial Efficacy

A study focusing on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The research utilized disk diffusion methods to evaluate the minimal inhibitory concentrations (MICs), revealing that some derivatives were more potent than established antibiotics .

Case Study: Anticancer Screening

In another study, various derivatives were screened for their effects on human cancer cell lines using MTT assays. Compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-hydroxy group distinguishes the target compound from derivatives such as Methyl 6-acetamido-4-chloroquinoline-2-carboxylate (HC-2512, CAS: 1133115-95-3). The chloro substituent may enhance stability under acidic conditions but reduce hydrogen-bonding capacity compared to the hydroxy group .

Another analogue, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, features a phenyl group at the 4-position, which increases steric bulk and aromatic interactions. This substitution pattern is associated with anti-tuberculosis activity, highlighting the importance of the 4-position in modulating pharmacological properties .

Modifications at the 6-Position

The acetamido group at the 6-position differentiates the target compound from Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (CAS: 1373835-09-6), which bears an amino group. The acetamido moiety provides enhanced metabolic stability by reducing susceptibility to oxidative deamination, a common issue with primary amines. Additionally, the acetyl group may improve lipophilicity, influencing membrane permeability .

In contrast, Methyl 6-acetylquinoline-3-carboxylate (QP-6800, CAS: 1956318-19-6) and Methyl 7-acetylquinoline-3-carboxylate (QP-4310, CAS: 1956385-03-7) feature acetyl groups at the 6- or 7-positions, respectively.

Ring Saturation and Additional Functional Groups

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (QZ-5530, CAS: 893773-96-1) incorporates a partially saturated quinoline ring. The amino group at the 6-position may enhance water solubility but could also increase susceptibility to degradation .

Comparative Data Table

Research Implications and Gaps

- Physicochemical Properties : Experimental data on solubility, logP, and melting points are lacking for most analogues, limiting structure-activity relationship (SAR) analyses.

- Safety Profiles : Toxicity and environmental impact data are absent for the target compound and its analogues, necessitating further toxicological studies .

Preparation Methods

Starting Materials and Precursors

- Methyl 6-amino-4-hydroxyquinoline-2-carboxylate is a common precursor, where the amino group at position 6 can be acetylated to form the acetamido group.

- The methyl ester group at position 2 is usually introduced or retained from the quinoline-2-carboxylic acid methyl ester.

Acetylation to Form the Acetamido Group

The amino group at position 6 is acetylated using acetic anhydride or acetyl chloride under reflux conditions to yield the corresponding acetamido derivative. This reaction is typically carried out in an inert solvent such as pyridine or dichloromethane, which also acts as a base to neutralize the acid formed.

| Parameter | Typical Conditions |

|---|---|

| Reagents | Acetic anhydride or acetyl chloride |

| Solvent | Pyridine, dichloromethane |

| Temperature | Reflux (approx. 80–100 °C) |

| Reaction time | 2–6 hours |

| Work-up | Aqueous quench, extraction, recrystallization |

Hydroxylation at Position 4

The hydroxyl group at position 4 can be introduced via oxidation of a methyl or hydrogen substituent at that position or by substitution reactions on a suitable intermediate. Common oxidizing agents include selenium dioxide (SeO2) or chromium-based oxidants under mild conditions to avoid degradation of sensitive groups.

Representative Synthetic Route

A typical synthetic route is as follows:

- Starting from methyl 6-amino-4-hydroxyquinoline-2-carboxylate , obtained via known synthetic methods involving quinoline ring construction and esterification.

- Acetylation of the 6-amino group with acetic anhydride under reflux to form this compound.

- Purification by recrystallization from ethanol or other suitable solvents to obtain the product with high purity.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methyl 6-amino-4-hydroxyquinoline-2-carboxylate | Acetic anhydride, pyridine, reflux | This compound |

| 2 | Purification | Recrystallization | Pure target compound |

Industrial and Research Scale Considerations

- Continuous flow reactors are sometimes employed in industrial synthesis to optimize reaction parameters such as temperature, mixing, and reaction time, enhancing yield and purity.

- Catalytic systems may be used to improve selectivity during hydroxylation or acetylation steps.

- The use of mild conditions is critical to prevent decarboxylation or degradation of the ester and hydroxyl functional groups.

Analytical Characterization of the Product

The synthesized this compound is characterized using:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of quinoline ring and substituents | ¹H NMR: Aromatic protons δ 7.0–8.5 ppm; Acetamido NH δ ~9–10 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C13H12N2O4 |

| Elemental Analysis | Purity and composition verification | Carbon, hydrogen, nitrogen content as per formula |

| Infrared Spectroscopy (IR) | Identification of functional groups | Amide C=O stretch ~1650 cm⁻¹; OH stretch ~3400 cm⁻¹ |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification of quinoline-2-carboxylic acid | Methanol, acid catalyst | Forms methyl ester at position 2 |

| Amination at position 6 | Ammonia or amines | Introduces amino group |

| Acetylation of amino group | Acetic anhydride, pyridine, reflux | Converts amino to acetamido |

| Hydroxylation at position 4 | Selenium dioxide or mild oxidants | Introduces hydroxyl group |

| Purification | Recrystallization | Achieves high purity |

Research Findings and Notes

- The acetylation step is highly efficient under reflux with acetic anhydride, typically yielding over 80% of the desired product.

- Hydroxylation must be controlled carefully to avoid overoxidation or side reactions.

- The methyl ester group is stable under the acetylation conditions but may hydrolyze under strongly acidic or basic conditions.

- The compound's biological activity is influenced by the presence of the acetamido and hydroxyl groups, making precise synthetic control essential.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during esterification to avoid side reactions.

- Catalysts : Use H₂SO₄ or HCl as catalysts for esterification (e.g., 72% yield reported under reflux conditions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamido methyl), δ 6.8–7.5 ppm (quinoline aromatic protons).

- ¹³C NMR : Carboxylate carbon at ~168 ppm, acetamido carbonyl at ~170 ppm .

- IR Spectroscopy : Bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (e.g., 260.2 g/mol).

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and torsion angles using SHELXL .

Advanced: How can discrepancies between NMR and X-ray crystallography data in structural determination be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

Computational Modeling : Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic data to identify conformational biases .

Hydrogen Bond Analysis : Use ORTEP-3 to visualize intermolecular H-bonds in the crystal lattice that may stabilize non-solution conformers .

Example : A study on quinoline derivatives showed that crystallographic data revealed planar amide groups, while NMR indicated slight rotation due to solvent effects .

Advanced: What strategies are effective for analyzing the conformational flexibility of the quinoline ring system?

Answer:

- Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring puckering. For six-membered rings, calculate θ (puckering amplitude) and φ (phase angle) using atomic coordinates .

- Torsion Angle Analysis : Compare experimental (X-ray) and computational (MD simulations) torsion angles (e.g., C2-C3-C4-O) to assess flexibility.

- Temperature-Dependent Crystallography : Collect data at multiple temperatures to track conformational changes.

Case Study : A related quinoline carboxylate exhibited θ = 12.5°, indicating moderate puckering influenced by steric hindrance .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace acetamido with nitro or methoxy groups) .

- Biological Assays : Test antimicrobial/anticancer activity against cell lines (e.g., MIC values for bacterial strains).

- Computational SAR : Perform molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ) with binding affinity.

Example : 6-Methoxyquinoline-4-carboxylic acid analogs showed enhanced antibacterial activity due to improved membrane permeability .

Advanced: What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Answer:

Common Issues :

Q. Refinement Protocol :

Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.

Hydrogen Placement : Place H-atoms geometrically (riding model) or locate via difference maps.

Validation : Check R-factor convergence (R1 < 5%) and ADP consistency.

Example : A methyl quinoline carboxylate structure achieved R1 = 4.2% using SHELXL, with C–H⋯π interactions stabilizing the lattice .

Advanced: How can intermolecular interactions in the solid state influence the compound’s physicochemical properties?

Answer:

- Hydrogen Bonding : Carboxylate and hydroxyl groups form dimers (O–H⋯O=C), enhancing thermal stability (e.g., mp > 250°C) .

- π-Stacking : Quinoline rings stack with 3.5–4.0 Å spacing, affecting solubility and UV-Vis spectra.

- Hirshfeld Analysis : Quantify interaction types (e.g., 40% H⋯H, 25% O⋯H contacts) using CrystalExplorer.

Impact : Strong H-bond networks correlate with low solubility in apolar solvents, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.